molecular formula C13H22ClNO2 B2607273 1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride CAS No. 1049784-82-8

1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride

Cat. No.: B2607273
CAS No.: 1049784-82-8
M. Wt: 259.77
InChI Key: YEFOJEJLEGHIBB-UHFFFAOYSA-N
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Description

1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride is a chemical compound with the molecular formula C13H22ClNO2. It is known for its unique structure, which includes an amino group, a phenoxy group, and a sec-butyl group.

Preparation Methods

The synthesis of 1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride typically involves several steps. One common method includes the reaction of 2-sec-butylphenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to introduce the amino group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenoxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride can be compared with similar compounds such as:

Properties

IUPAC Name

1-amino-3-(2-butan-2-ylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.ClH/c1-3-10(2)12-6-4-5-7-13(12)16-9-11(15)8-14;/h4-7,10-11,15H,3,8-9,14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFOJEJLEGHIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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